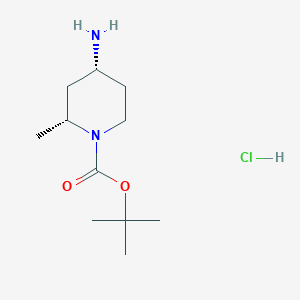

cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride is a chemical compound with the molecular formula C11H22N2O2. It is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride typically involves the reaction of tert-butyl 4-amino-2-methylpiperidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Acid-Base Reactions

The primary amine group undergoes protonation in acidic environments, forming a water-soluble ammonium salt. This property facilitates purification and enables pH-dependent reactivity modifications. Under basic conditions (e.g., aqueous NaOH), deprotonation regenerates the free amine, which can act as a nucleophile in subsequent reactions.

Nucleophilic Substitution at the Tert-Butyl Ester

The tert-butyl ester is susceptible to acid-catalyzed cleavage. For example:

-

Deprotection with Trifluoroacetic Acid (TFA):

Reaction with TFA removes the Boc group, yielding the free piperidine amine. This step is critical in multi-step syntheses to unmask reactive sites .

| Reaction Condition | Outcome | Yield | Source |

|---|---|---|---|

| TFA (25 mL), 10 h, RT | Free amine after Boc removal | 99% |

Sulfonation Reactions

The amino group reacts with sulfonyl chlorides to form sulfonamides, a key step in medicinal chemistry.

Example: Methanesulfonylation

-

Reagents: Methanesulfonyl chloride, pyridine or triethylamine (base)

-

Conditions: 0–20°C, 1–16 h

| Base | Solvent | Time | Yield | Source |

|---|---|---|---|---|

| Pyridine | Pyridine | 16 h | 91% | |

| Et₃N | Dichloromethane | 1 h | 89% |

The product, (1-methanesulfonyl-piperidin-4-yl)-carbamic acid tert-butyl ester, is stable under standard storage conditions .

Cross-Coupling Reactions

While direct evidence for cross-coupling involving the compound is limited, structurally similar piperidine derivatives participate in Suzuki-Miyaura reactions. For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate undergoes coupling with aryl halides in the presence of Pd catalysts . This suggests potential applicability for modifying the aromatic substituents if boronate derivatives are synthesized .

Acylation and Carbamate Formation

The amine reacts with acyl chlorides or anhydrides to form amides. For example:

-

Reaction with Benzoyl Chloride:

Forms 4-benzoylamino derivatives, which are intermediates in bioactive molecule synthesis .

| Acylating Agent | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Benzoyl chloride | Et₃N | DCM | 55% |

Reductive Amination

The primary amine can engage in reductive amination with aldehydes or ketones. While specific examples for this compound are not documented, analogous piperidine derivatives undergo this reaction efficiently using NaBH₃CN or H₂/Pd-C.

Key Structural Insights Influencing Reactivity

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of cis-tert-butyl 4-amino-2-methylpiperidine-1-carboxylate hydrochloride exhibit activity related to the gamma-aminobutyric acid (GABA) neurotransmitter system. Compounds that influence GABA uptake are of particular interest for developing treatments for anxiety, epilepsy, and other neurological disorders. In studies, it has been shown that related piperidine compounds can act as substrate-competitive inhibitors, enhancing GABAergic activity, which may lead to therapeutic benefits in managing these conditions .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in the context of targeting specific cancer cell lines. Some studies suggest that piperidine-based structures can induce apoptosis in malignant cells, making them promising candidates for further development as anticancer agents. The mechanism of action may involve the modulation of apoptotic pathways or interference with cell cycle progression .

Synthesis of Chiral Compounds

The ability to synthesize chiral compounds efficiently is crucial in pharmaceutical development. The use of cis-tert-butyl 4-amino-2-methylpiperidine-1-carboxylate hydrochloride in asymmetric synthesis has been explored, particularly through biocatalytic methods involving yeast reductions. Such processes can yield high enantiomeric excesses, facilitating the creation of compounds with desired biological activities .

Table 1: Summary of Biological Activities

Table 2: Case Studies Overview

Case Study 1: GABAergic Modulation

A study focused on the effects of cis-tert-butyl 4-amino-2-methylpiperidine derivatives on GABA uptake mechanisms revealed that these compounds could significantly enhance GABA levels in neuronal cultures. This effect suggests potential applications in treating disorders characterized by low GABAergic tone, such as anxiety and epilepsy .

Case Study 2: Anticancer Properties

In vitro tests conducted on various cancer cell lines demonstrated that cis-tert-butyl 4-amino-2-methylpiperidine derivatives showed selective cytotoxicity against several types of cancer cells while sparing normal cells. The IC50 values were observed in the low micromolar range, indicating a strong potential for development into effective anticancer therapies .

Case Study 3: Chiral Compound Synthesis

Research into the synthesis of chiral piperidine derivatives using cis-tert-butyl 4-amino-2-methylpiperidine as a precursor highlighted its utility in asymmetric synthesis. The use of bakers' yeast for reduction processes yielded high enantiomeric excesses, demonstrating its effectiveness as a chiral pool component .

Mechanism of Action

The mechanism of action of cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride include:

- tert-Butyl cis-4-amino-2-methylpiperidine-1-carboxylate

- tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties. This makes it particularly valuable in various chemical and pharmaceutical applications .

Properties

Molecular Formula |

C11H23ClN2O2 |

|---|---|

Molecular Weight |

250.76 g/mol |

IUPAC Name |

tert-butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1 |

InChI Key |

ZBWBFOOJHFNICW-VTLYIQCISA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N.Cl |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.